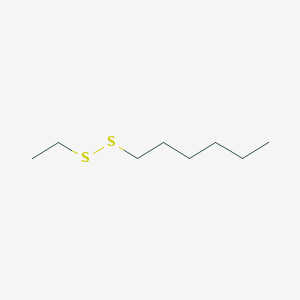
Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl- is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two bromine atoms, a methoxyphenyl group, and a methyl group attached to the propanamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl- typically involves the bromination of a suitable precursor compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane or chloroform. The reaction is usually carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
化学反応の分析
Types of Reactions
Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups present in the molecule.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce debrominated compounds or reduced functional groups. Substitution reactions result in the formation of new compounds with different functional groups replacing the bromine atoms.
科学的研究の応用
Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, protein interactions, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl- involves its interaction with molecular targets such as enzymes, receptors, and proteins. The bromine atoms and other functional groups in the compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- 2,3-dibromo-N-(4-ethoxyphenyl)-3-phenyl-propanamide
- 2,3-dibromo-N-(4-methyloxan-4-yl)propanamide
- 2,3-Dibromo-N-[(4-chlorophenyl)carbamoyl]propanamide
Uniqueness
Propanamide, 2,3-dibromo-N-(4-methoxyphenyl)-2-methyl- is unique due to the presence of the methoxyphenyl group and the specific positioning of the bromine atoms. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds. The methoxy group, in particular, can influence the compound’s solubility, stability, and interactions with molecular targets.
特性
CAS番号 |
63407-47-6 |
|---|---|
分子式 |
C11H13Br2NO2 |
分子量 |
351.03 g/mol |
IUPAC名 |
2,3-dibromo-N-(4-methoxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H13Br2NO2/c1-11(13,7-12)10(15)14-8-3-5-9(16-2)6-4-8/h3-6H,7H2,1-2H3,(H,14,15) |
InChIキー |
WJPGGJAHVRBVFK-UHFFFAOYSA-N |
正規SMILES |
CC(CBr)(C(=O)NC1=CC=C(C=C1)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14494915.png)


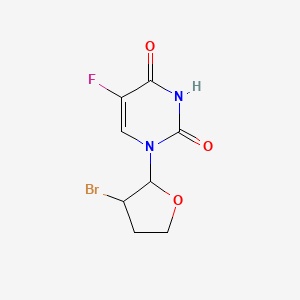
![7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14494930.png)
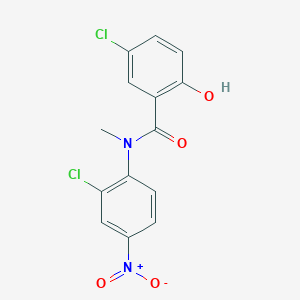
![2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane](/img/structure/B14494939.png)

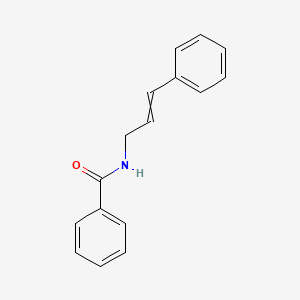
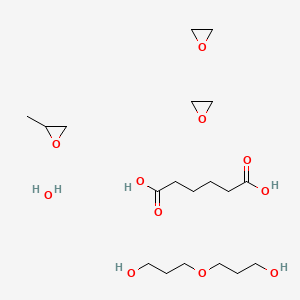
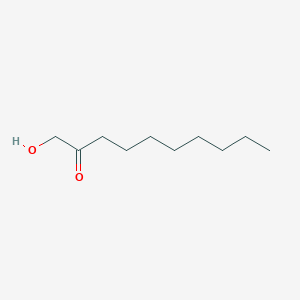
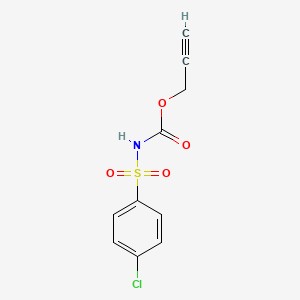
![Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate](/img/structure/B14494964.png)
